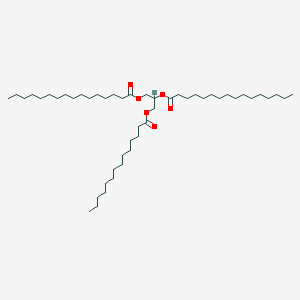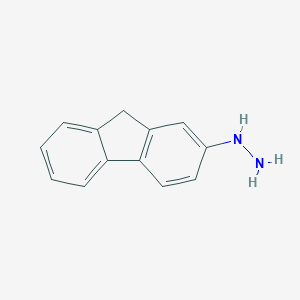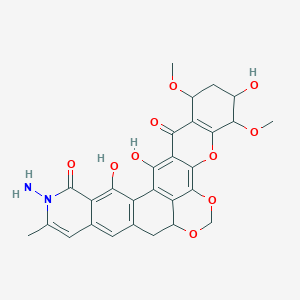
Actinoplanone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinoplanone C is a natural product that belongs to the class of polyketides. It is produced by the bacterium Actinoplanes sp. AH166-1. This compound has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It is a potential candidate for drug development and has been the subject of many scientific studies.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Actinoplanone C, along with other actinoplanones, has been identified as a cytotoxic compound. In a study, actinoplanones C and G showed very strong cytotoxicity against HeLa cells, with this compound exhibiting this effect at less than 0.00004 microgram/ml dosage (Kobayashi et al., 1988). This indicates its potential use in cancer research, particularly for its cytotoxic effects on tumor cells.
Antimicrobial Properties
The study by Kobayashi et al. also revealed that this compound possesses strong antimicrobial activities against bacteria and the rice blast fungus. This suggests its potential application in the development of new antimicrobial agents, especially considering the ongoing challenges with antibiotic resistance (Kobayashi et al., 1988).
Role in Actinobacteria Metabolism
This compound is produced by Actinoplanes species, which belong to the Actinobacteria phylum. Actinobacteria are known for their extensive secondary metabolism and production of many clinically significant antibiotics. Understanding the role of compounds like this compound in the metabolism and ecological function of Actinobacteria can provide insights into the discovery of novel bioactive compounds (Barka et al., 2015).
Insights into Actinobacteria's Genetic Potential
Research on this compound and related compounds can contribute to the broader understanding of the genomic potential of Actinobacteria. This has implications in biotechnology and pharmaceutical research, especially for the discovery of new drugs and therapeutic agents (van Bergeijk et al., 2020).
Propiedades
Número CAS |
116200-80-7 |
|---|---|
Fórmula molecular |
C28H26N2O10 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3 |
Clave InChI |
JEPWIBXDSCLXAC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
SMILES canónico |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
Sinónimos |
Actinoplanone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




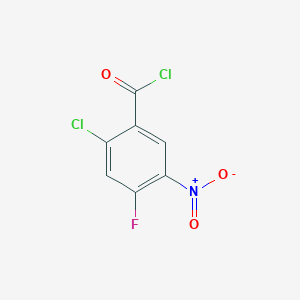
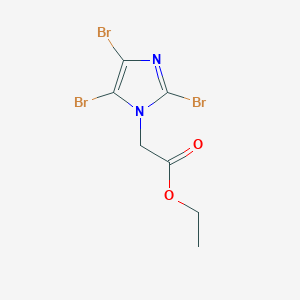
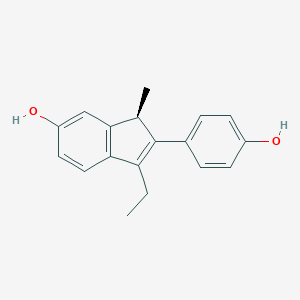





![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
